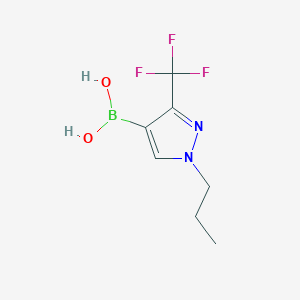

![molecular formula C21H18N2O4 B2924064 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-3-yl)acetamide CAS No. 1448051-05-5](/img/structure/B2924064.png)

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

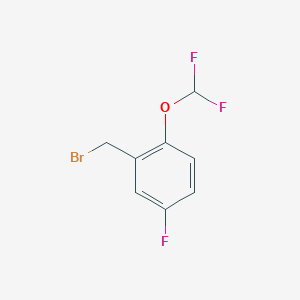

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-3-yl)acetamide, also known as BIA 10-2474, is a small molecule drug candidate that was developed by the French pharmaceutical company Biotrial for the treatment of chronic pain. However, during a Phase I clinical trial in 2016, the drug caused severe neurological side effects, leading to the death of one volunteer and hospitalization of five others. The incident raised concerns about the safety and efficacy of the drug, and highlighted the importance of rigorous preclinical testing and clinical trial design.

Aplicaciones Científicas De Investigación

Synthesis and Molecular Docking

The indole acetamide derivative N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole showcases significant outcomes in the design and synthesis for targeted anti-inflammatory applications. This compound, characterized through various spectroscopic techniques and X-ray diffraction studies, displays potential by targeting cyclooxygenase domains COX-1 and 2 in in silico modeling studies. Its geometric optimization and interaction energy studies have been extensively explored using density functional theory, further underlining its significance in scientific research for anti-inflammatory drug development (F. H. Al-Ostoot et al., 2020).

Structural Analysis and Properties

The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes has been studied, leading to the formation of silaheterocyclic compounds. These findings have opened new avenues for understanding the structural and electronic properties of such compounds, which are crucial for their potential application in pharmaceuticals and materials science. The research highlights the balance between stability and reactivity, facilitated through detailed NMR, FTIR spectra, and X-ray analysis (N. Lazareva et al., 2017).

Radioligand Development for A2B Adenosine Receptors

MRE 2029-F20, a derivative related to the structure of interest, has been identified as a selective antagonist ligand for A2B adenosine receptors. Its development as a radioligand and subsequent binding affinity studies highlight its utility in pharmacological characterization, offering insights into receptor-ligand interactions and the potential for therapeutic targeting (P. Baraldi et al., 2004).

Anticonvulsant Evaluation

Indoline derivatives, incorporating functionalized aryloxadiazole amine and benzothiazole acetamide, have been synthesized and evaluated for their anticonvulsant activities. This research underscores the therapeutic potential of these compounds, showcasing significant efficacy against seizures in preclinical models. The study not only highlights the structural diversity achievable through synthetic chemistry but also the promise of these molecules in developing new anticonvulsant therapies (R. Nath et al., 2021).

Allelochemical Transformation Products

The microbial transformation of benzoxazolinone and benzoxazinone allelochemicals has been reviewed, focusing on the formation of aminophenoxazinones, malonamic acids, and acetamides. This research is pivotal for understanding the environmental and agronomic impacts of these allelochemicals, potentially leading to the development of natural herbicide strategies and a deeper understanding of plant-microbe-soil interactions (I. Fomsgaard et al., 2004).

Propiedades

IUPAC Name |

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-(1H-indol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4/c24-21(11-15-13-23-18-6-2-1-5-17(15)18)22-9-3-4-10-25-16-7-8-19-20(12-16)27-14-26-19/h1-2,5-8,12-13,23H,9-11,14H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTEZOPUDAVUJAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)CC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-3-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

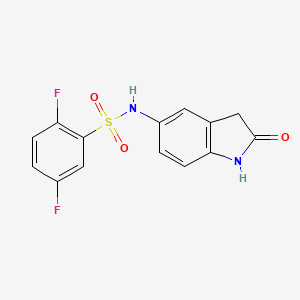

![2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2923984.png)

![2-[(4-Tert-butylphenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole](/img/structure/B2923985.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2923987.png)

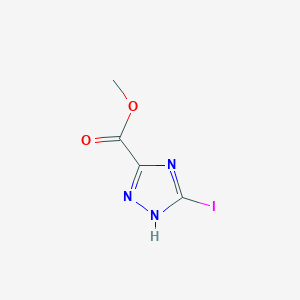

![N-(3,4-dimethoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2923988.png)

![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-cyclopropylpyrazolo[1,5-a]pyrazine](/img/structure/B2923990.png)

![4-(N,N-diisobutylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2923992.png)

![N-(3,4-dimethylphenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2923995.png)

![2-phenyl-N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]acetamide](/img/structure/B2924001.png)